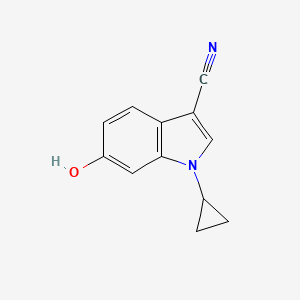
Diazoxide choline
Übersicht
Beschreibung
Diazoxide choline is a benzothiadiazine derivative that acts as a potassium channel activator. It is primarily used in the treatment of hyperinsulinemic hypoglycemia, a condition characterized by excessive insulin production leading to low blood sugar levels . This compound is the choline salt of diazoxide, which enhances its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diazoxide choline involves the reaction of diazoxide with choline chloride. Diazoxide is first synthesized by the cyclization of 2-amino-5-chlorobenzenesulfonamide with formaldehyde. The resulting diazoxide is then reacted with choline chloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can occur at the nitrogen atoms, leading to the formation of amines.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diazoxid-Cholin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate verwendet.
Biologie: Wird auf seine Auswirkungen auf Kaliumkanäle und den Zellstoffwechsel untersucht.
Industrie: Wird in der Formulierung von Retardtabletten für eine kontrollierte Wirkstofffreigabe verwendet.
5. Wirkmechanismus
Diazoxid-Cholin entfaltet seine Wirkung durch die Aktivierung von ATP-sensitiven Kaliumkanälen. Diese Aktivierung führt zur Hyperpolarisierung der Zellmembranen, reduziert den Kalziumeinstrom und hemmt somit die Insulinfreisetzung aus den Betazellen der Bauchspeicheldrüse. Dieser Mechanismus trägt zur Kontrolle von Hypoglykämie bei, indem er eine übermäßige Insulinsekretion verhindert . Darüber hinaus wurde gezeigt, dass Diazoxid-Cholin den Gefäßwiderstand senkt und eine blutdrucksenkende Wirkung hat .
Ähnliche Verbindungen:
Thiaziddiuretika: Chemisch verwandt mit Diazoxid, aber hauptsächlich als Diuretika eingesetzt.
Sulfonylharnstoffe: Umgekehrter Wirkmechanismus, da sie Kaliumkanäle schließen, um die Insulinfreisetzung zu erhöhen.
Einzigartigkeit: Diazoxid-Cholin ist einzigartig in seiner doppelten Rolle als Kaliumkanalaktivator und seiner spezifischen Anwendung bei der Behandlung von hyperinsulinämischer Hypoglykämie. Im Gegensatz zu Thiaziddiuretika zeigt es keine diuretische Wirkung. Im Vergleich zu Sulfonylharnstoffen hat es die entgegengesetzte Wirkung auf die Insulinfreisetzung, was es für Erkrankungen geeignet macht, bei denen eine Insulinunterdrückung erforderlich ist .
Wirkmechanismus
Diazoxide choline exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the hyperpolarization of cell membranes, reducing calcium influx and subsequently inhibiting insulin release from pancreatic beta cells. This mechanism helps to manage hypoglycemia by preventing excessive insulin secretion . Additionally, this compound has been shown to reduce vascular resistance and exhibit hypotensive activity .
Vergleich Mit ähnlichen Verbindungen
Thiazide Diuretics: Chemically related to diazoxide but primarily used as diuretics.
Sulfonylureas: Opposite mechanism of action, as they close potassium channels to increase insulin release.
Minoxidil: Another potassium channel opener but primarily used as an antihypertensive and hair growth stimulant.
Uniqueness: Diazoxide choline is unique in its dual role as a potassium channel activator and its specific application in managing hyperinsulinemic hypoglycemia. Unlike thiazide diuretics, it does not exhibit diuretic activity. Compared to sulfonylureas, it has the opposite effect on insulin release, making it suitable for conditions where insulin suppression is needed .
Eigenschaften
CAS-Nummer |
1098065-76-9 |
|---|---|
Molekularformel |
C13H20ClN3O3S |
Molekulargewicht |
333.84 g/mol |
IUPAC-Name |
7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1 |
InChI-Schlüssel |
YLLWQNAEYILHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8422351.png)


